molecular formula C26H24ClP B073732 (4-Methylbenzyl)triphenylphosphonium chloride CAS No. 1530-37-6

(4-Methylbenzyl)triphenylphosphonium chloride

Cat. No.: B073732
CAS No.: 1530-37-6
M. Wt: 402.9 g/mol
InChI Key: AZHSDLYDKBEFLL-UHFFFAOYSA-M
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Description

(4-Methylbenzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C26H24ClP and a molecular weight of 402.908 g/mol . It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methylbenzyl chloride. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield (4-methylbenzyl)triphenylphosphonium hydroxide .

Mechanism of Action

The mechanism of action of (4-Methylbenzyl)triphenylphosphonium chloride involves its ability to interact with biological membranes and cellular components. Its lipophilic nature allows it to easily cross cell membranes, making it useful for targeting mitochondria and other intracellular structures . The compound can also participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylbenzyl)triphenylphosphonium chloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.ClH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHSDLYDKBEFLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934649
Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium chloride
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Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-37-6
Record name Phosphonium, [(4-methylphenyl)methyl]triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzyltriphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4-Methylphenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-METHYLBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE
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